An In-depth Technical Guide to 1,6-Dimethoxyhexane: Chemical Properties and Structure
An In-depth Technical Guide to 1,6-Dimethoxyhexane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,6-dimethoxyhexane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Core Chemical and Physical Properties
1,6-Dimethoxyhexane is a diether with the chemical formula C₈H₁₈O₂.[1][2] It is also known by other names including hexamethylene glycol dimethyl ether and 1,6-hexanediol dimethyl ether.[3][4] This compound is a colorless to almost colorless clear liquid at room temperature.[5][6]
Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O₂ | [1][2] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| CAS Number | 13179-98-1 | [2] |
| IUPAC Name | 1,6-dimethoxyhexane | [2] |
| SMILES | COCCCCCCOC | [2][7] |
| InChI | InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | [2][7] |
| InChIKey | GZHQUHIMIVEQFV-UHFFFAOYSA-N | [2][7] |
| Density | 0.851 g/mL at 25 °C | [8] |
| Boiling Point | 182-183 °C | [9] |
| Flash Point | 69 °C / 156.2 °F | [9] |
| Refractive Index | n20/D 1.415 | [9] |
| Vapor Pressure | 2.11 mmHg at 25°C | [9] |
| LogP (Octanol/Water Partition Coefficient) | 1.840 (Calculated) | [7] |
| Water Solubility | -1.35 (Log10 of Water solubility in mol/l) (Calculated) | [7] |
Molecular Structure
The structure of 1,6-dimethoxyhexane consists of a central six-carbon hexane chain with methoxy groups (-OCH₃) attached to the first and sixth carbon atoms.
Experimental Protocols
Synthesis of 1,6-Dimethoxyhexane via Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for preparing ethers.[10] This process involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether.[10]
Reaction Scheme:
HO-(CH₂)₆-OH + 2 NaH → Na⁺⁻O-(CH₂)₆-O⁻⁺Na + 2 H₂ Na⁺⁻O-(CH₂)₆-O⁻⁺Na + 2 CH₃I → CH₃-O-(CH₂)₆-O-CH₃ + 2 NaI
Materials:
-
1,6-Hexanediol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
Formation of the Dialkoxide: 1,6-Hexanediol (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for one hour to ensure the complete formation of the disodium salt of 1,6-hexanediol.
-
Alkylation: The reaction mixture is cooled to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure 1,6-dimethoxyhexane.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
For ¹H NMR, the data is reported as chemical shift in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), coupling constant(s) in Hertz, and integration.
-
For ¹³C NMR, chemical shifts are reported in ppm.
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Electron Ionization (EI) is a common method for generating ions.
-
The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).
Spectroscopic Data
Predicted Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.35 | s | 6H | -O-CH ₃ |
| ~ 3.30 | t | 4H | -CH ₂-O- |
| ~ 1.55 | m | 4H | -CH₂-CH ₂-O- |
| ~ 1.35 | m | 4H | -CH₂-CH ₂-CH₂- |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 72.0 | -C H₂-O- |
| ~ 59.0 | -O-C H₃ |
| ~ 29.5 | -CH₂-C H₂-O- |
| ~ 26.0 | -CH₂-C H₂-CH₂- |
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration |
| 2950-2850 | C-H stretch (alkane) |
| 1470-1450 | C-H bend (alkane) |
| 1150-1085 | C-O stretch (ether) |
Mass Spectrometry Data (Electron Ionization)
The mass spectrum of 1,6-dimethoxyhexane would be expected to show fragmentation patterns typical of ethers. The molecular ion peak (M⁺) at m/z 146 may be observed. Common fragments would likely arise from cleavage of the C-O and C-C bonds. The most abundant fragment is often observed at m/z 45, corresponding to [CH₂OCH₃]⁺.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 45 | 99.99 | [CH₂OCH₃]⁺ |
| 71 | 37.70 | [C₄H₉O]⁺ |
| 67 | 16.10 | [C₅H₇]⁺ |
| 54 | 14.60 | [C₄H₆]⁺ |
| 41 | 12.10 | [C₃H₅]⁺ |
Safety and Handling
1,6-Dimethoxyhexane is a combustible liquid and should be handled with appropriate safety precautions.[8][11] Keep away from heat, sparks, open flames, and hot surfaces.[8] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8] It is recommended to store the compound in a well-ventilated place and keep it cool.[8] Wear protective gloves, protective clothing, eye protection, and face protection when handling.[9]
Toxicological Information
Studies have indicated that 1,6-dimethoxyhexane can exhibit testicular toxicity.[12] As with any chemical, it should be handled with care, and exposure should be minimized. Currently, there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[13]
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. 1,6-Dimethoxyhexane | C8H18O2 | CID 542359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. 1,6-Dimethoxyhexane | 13179-98-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Hexane, 1,6-dimethoxy- (CAS 13179-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246029) [hmdb.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. Testicular Toxicity of Candidate Fuel Additive 1,6-Dimethoxyhexane: Comparison with Several Similar Aliphatic Ethers [ouci.dntb.gov.ua]
- 13. echemi.com [echemi.com]
